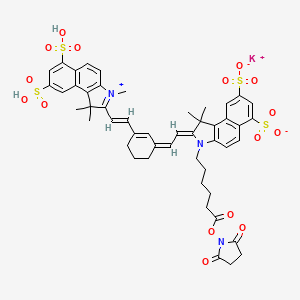
Sulfo-Cy7.5 NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cy7.5 NHS ester is a near-infrared water-soluble hydrophilic dye. It is an N-hydroxysuccinimide ester used for the modification of amine groups. This compound contains a trimethylene bridge and has a linker arm for its attachment to proteins, peptides, and other molecules. It is primarily used in near-infrared imaging applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Sulfo-Cy7.5 NHS ester involves the reaction of carboxylate groups with N-hydroxysuccinimide in the presence of a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. This reaction forms a semi-stable N-hydroxysuccinimide ester, which can then react with primary amines to form amide crosslinks . The reaction is typically carried out in a phosphate-buffered saline at pH 7.2-7.5 .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-Cy7.5 NHS ester primarily undergoes substitution reactions where the N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds . This reaction is highly efficient at pH 7-8 and is commonly performed in phosphate-buffered saline .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, primary amines.
Conditions: pH 7-8, phosphate-buffered saline .Major Products
The major product of the reaction is an amide bond formed between the this compound and the primary amine-containing molecule .
Aplicaciones Científicas De Investigación
Sulfo-Cy7.5 NHS ester is widely used in various scientific research fields:
Chemistry: Used for labeling and tracking molecules in chemical reactions.
Biology: Employed in the labeling of proteins, peptides, and other biomolecules for imaging and tracking within biological systems
Industry: Applied in the development of diagnostic tools and imaging agents.
Mecanismo De Acción
Sulfo-Cy7.5 NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The trimethylene bridge and linker arm facilitate its attachment to proteins, peptides, and other molecules. This attachment allows for the visualization and tracking of these molecules in near-infrared imaging applications .
Comparación Con Compuestos Similares
Sulfo-Cy7.5 NHS ester is unique due to its high water solubility and near-infrared emission properties. Similar compounds include:
Sulfo-Cy7 NHS ester: Similar in structure but with different spectral properties.
Alexa Fluor 790: Another near-infrared dye with similar applications.
DyLight 800: Used for near-infrared imaging but with different chemical properties.
Indocyanine Green: Approved for use in humans, but with lower quantum yield compared to this compound.
This compound stands out due to its higher quantum yield and improved photostability compared to these similar compounds .
Propiedades
Fórmula molecular |
C49H50KN3O16S4 |
|---|---|
Peso molecular |
1104.3 g/mol |
Nombre IUPAC |
potassium;(2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C49H51N3O16S4.K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);/q;+1/p-1 |
Clave InChI |
HDBJLDCQQJVKRA-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


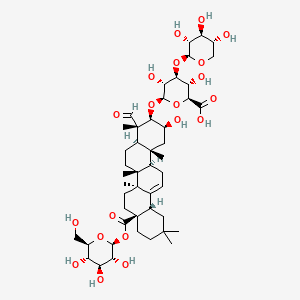
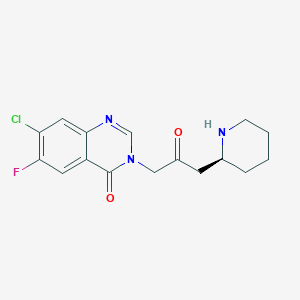
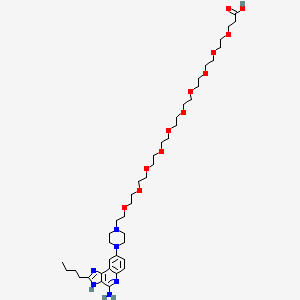
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
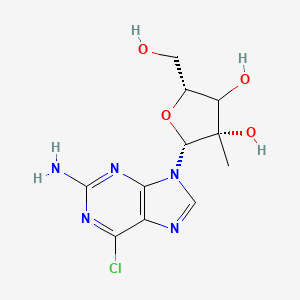

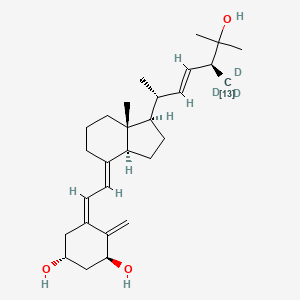

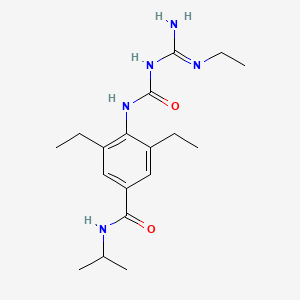
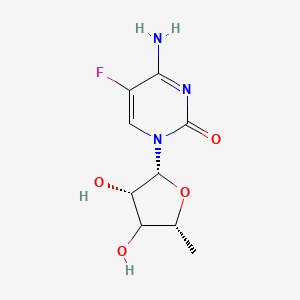
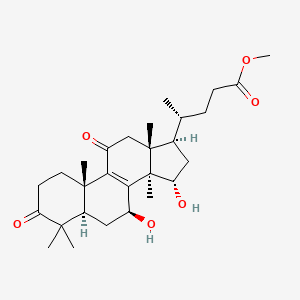
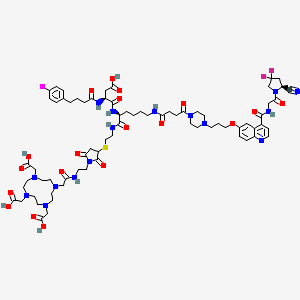

![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)
